molecular formula C18H14N4O2 B13745688 Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- CAS No. 21811-64-3

Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-

Cat. No.: B13745688
CAS No.: 21811-64-3
M. Wt: 318.3 g/mol
InChI Key: AOCDFLRLNPGEIC-UHFFFAOYSA-N
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Description

P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL is an organic compound with the molecular formula C18H14N4O2. It is characterized by the presence of azo groups (-N=N-) linked to a phenylene ring and bisphenol units. This compound is known for its vibrant color properties and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL typically involves the diazotization of p-phenylenediamine followed by coupling with bisphenol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage .

Industrial Production Methods: In industrial settings, the production of P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations and reaction times to optimize the formation of the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: Investigated for its potential as a biological stain due to its vibrant color properties.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Widely used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL involves its interaction with molecular targets through its azo and phenolic groups. The azo groups can participate in electron transfer reactions, while the phenolic groups can form hydrogen bonds and interact with various biological molecules. These interactions can lead to changes in the structure and function of the target molecules, contributing to the compound’s effects .

Comparison with Similar Compounds

Uniqueness: P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL stands out due to its combination of azo and bisphenol groups, which confer unique chemical reactivity and applications in various fields .

Properties

CAS No.

21811-64-3

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

4-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]phenol

InChI

InChI=1S/C18H14N4O2/c23-17-9-5-15(6-10-17)21-19-13-1-2-14(4-3-13)20-22-16-7-11-18(24)12-8-16/h1-12,23-24H

InChI Key

AOCDFLRLNPGEIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)N=NC3=CC=C(C=C3)O

Origin of Product

United States

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